4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine
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Overview
Description
4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of an amino group at position 4, an ethylthio group at position 2, and a hydroxymethyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-ethylthio-4,6-dichloropyrimidine with formaldehyde and ammonia can yield the desired compound. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution of the ethylthio group can result in various substituted pyrimidine derivatives.
Scientific Research Applications
4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and as a potential ligand for binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The amino and ethylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The hydroxymethyl group can also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylthiopyrimidine: Similar structure with a methylthio group instead of an ethylthio group.
4-Amino-6-hydroxy-2-mercaptopyrimidine: Contains a hydroxy group at position 6 and a mercapto group at position 2.
2,4-Diamino-6-hydroxypyrimidine: Features amino groups at positions 2 and 4 and a hydroxy group at position 6.
Uniqueness
4-Amino-2-(ethylthio)-5-(hydroxymethyl)pyrimidine is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the ethylthio group, in particular, differentiates it from other similar compounds and can influence its interactions with biological targets and its overall stability.
Properties
IUPAC Name |
(4-amino-2-ethylsulfanylpyrimidin-5-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-2-12-7-9-3-5(4-11)6(8)10-7/h3,11H,2,4H2,1H3,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLCDMLJYNYRJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279953 |
Source
|
Record name | [4-Amino-2-(ethylsulfanyl)pyrimidin-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98432-26-9 |
Source
|
Record name | [4-Amino-2-(ethylsulfanyl)pyrimidin-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 98432-26-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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